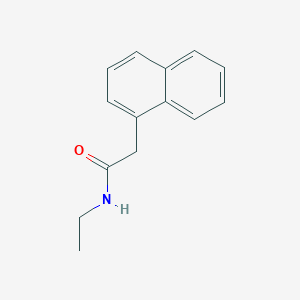

N-ethyl-2-(1-naphthyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

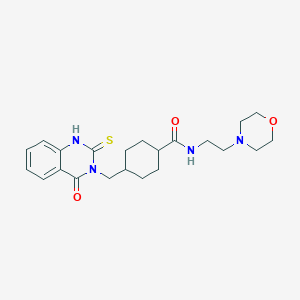

“N-ethyl-2-(1-naphthyl)acetamide” is a chemical compound with the molecular formula C14H15NO . It is an amide derivative and is used extensively in scientific research.

Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. One such reaction involves the non-oxidative [2+2+2] annulation of N-(1-naphthyl)acetamide with two alkynoates via cleavage of the adjacent C-H and C-N bonds . This reaction is catalyzed by an electron-deficient cationic Cp E-rhodium (III) complex .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C14H15NO . The average mass of the molecule is 213.275 Da .Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For instance, it participates in the non-oxidative [2+2+2] annulation with two alkynoates via cleavage of the adjacent C-H and C-N bonds . This reaction results in the formation of densely substituted phenanthrenes .Physical And Chemical Properties Analysis

“this compound” is a white crystalline compound. It has a molecular weight of 213.275 g/mol .Scientific Research Applications

Pharmacological Applications :

- N-ethyl-2-(1-naphthyl)acetamide derivatives have been synthesized and shown to have potential anti-Parkinson's activity. Compounds derived from it exhibited significant free radical scavenging activity and protected the diseased brain in a rat model of Parkinson's disease (Gomathy et al., 2012).

- Another study focused on synthesizing 2-naphthyloxy derivatives of N,N-substituted acetamides, which displayed significant antiamnesic activity, comparable to known nootropic agents (Piplani et al., 2004).

Polymer and Materials Science :

- This compound was utilized in the free-radical-initiated copolymerization with methyl methacrylate and styrene, leading to the development of new polymer materials (Erol & Soykan, 2004).

- A study in 2019 developed naphthalimide-decorated fluorinated acetamides as solvent-sensitive dual emissive fluorescence probes, demonstrating applications in rapid and reversible detection of water in organic solvents (Yoon et al., 2019).

Chemical Synthesis and Characterization :

- Research on the structural study of co-crystals and salts of quinoline derivatives, including those with an amide bond, has been conducted to better understand their chemical properties (Karmakar et al., 2009).

- A 2016 study investigated the preparation of pincer-functionalized benzoquinoline ruthenium catalysts, starting from a reaction involving 1-naphthylamine, demonstrating applications in catalysis (Facchetti et al., 2016).

Mechanism of Action

Target of Action

N-ethyl-2-(1-naphthyl)acetamide, also known as N-ethyl-2-naphthalen-1-ylacetamide, is primarily targeted by an electron-deficient cationic Cp E-rhodium (III) complex . This complex plays a crucial role in catalyzing the non-oxidative [2+2+2] annulation of this compound .

Mode of Action

The interaction of this compound with its target involves the cleavage of adjacent C–H and C–N bonds . This process leads to the formation of densely substituted phenanthrenes . The use of this compound in place of acetanilide switches the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C–H/C–H cleavage to the non-oxidative [2+2+2] annulation via C–H/C–N cleavage .

Biochemical Pathways

The biochemical pathway affected by this compound involves the [2+2+2] annulation of three unsaturated compounds . This pathway is a useful method for the synthesis of six-membered carbocycles and heterocycles . The transition-metal-catalyzed [2+2+2] annulation of three alkynes can afford densely substituted benzenes with an atom- and step-economical manner .

Result of Action

The action of this compound results in the formation of densely substituted phenanthrenes . This is achieved under mild conditions (at 40 °C under air) via the non-oxidative [2+2+2] annulation of this compound with two alkynoates .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and air. The non-oxidative [2+2+2] annulation of this compound with two alkynoates occurs under mild conditions (at 40 °C under air) . These conditions may influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

The future directions for “N-ethyl-2-(1-naphthyl)acetamide” involve further exploration of its chemical reactions and potential applications. For instance, the use of N-(1-naphthyl)acetamide in place of acetanilide switched the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C-H/C-H cleavage to the non-oxidative [2+2+2] annulation via C-H/C-N cleavage . This chemoselectivity switch may arise from stabilization of the carbocation in the above cationic spiro rhodacycle by the neighboring phenyl and acetylamino groups, resulting in the nucleophilic C-C bond formation followed by β-nitrogen elimination .

properties

IUPAC Name |

N-ethyl-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-15-14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWOACKMLDZSQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2417166.png)

![5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2417168.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417177.png)

![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2417186.png)